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Compound of Interest

Compound Name: Cyclo(-Ala-His)

CAS No.: 54300-25-3

Cat. No.: B1352436 Get Quote

Abstract & Strategic Overview
Cyclo(-Ala-His) (CAH) is a bioactive 2,5-diketopiperazine (DKP) exhibiting significant

antifungal, antitumor, and antithrombotic properties. Unlike linear peptides, CAH possesses a

rigid heterocyclic core that confers resistance to enzymatic degradation and enhances blood-

brain barrier permeability.

This guide details two distinct synthesis pathways selected for their reliability and reproducibility

in a research setting:

Method A: Solid-Phase Peptide Synthesis (SPPS) with Solution Cyclization. This is the "Gold

Standard" for purity and is recommended when synthesizing CAH as part of a larger DKP

library or when strict stereochemical control is required.

Method B: Microwave-Assisted Aqueous Synthesis. A "Green Chemistry" approach

optimized for speed and scale, utilizing water as the primary solvent.
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Feature
Method A: SPPS
(Fmoc/tBu)

Method B: Microwave
(Aqueous)

Primary Utility
High-purity small scale; Library

generation
Scale-up; Rapid prototyping

Purity Profile
High (Stepwise filtration

removes impurities)

Moderate (Requires

recrystallization/HPLC)

Time to Result 24–48 Hours < 2 Hours

Key Risk Racemization during coupling Hydrolysis of ester precursors

Equipment Peptide vessel/shaker
Microwave reactor

(Monomode)

Method A: Solid-Phase Synthesis (SPPS)
Rationale: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin. Unlike Wang resin, 2-

CTC allows for the cleavage of the protected peptide fragment under very mild acidic

conditions (1% TFA), preserving the sensitive Trityl (Trt) protection on the Histidine imidazole

ring until the final global deprotection.

Materials
Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Ala-OH.

Reagents: DIPEA (N,N-Diisopropylethylamine), HATU or HBTU (Coupling reagent),

Piperidine (Deprotection), TFA (Trifluoroacetic acid), DCM (Dichloromethane), DMF

(Dimethylformamide).

Workflow Diagram (SPPS)
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Start: 2-CTC Resin

1. Loading: Fmoc-His(Trt)-OH
(DIPEA, DCM)

2. Capping: MeOH/DIPEA

3. Fmoc Deprotection
(20% Piperidine/DMF)

4. Coupling: Fmoc-Ala-OH
(HBTU/DIPEA)

5. Fmoc Deprotection
(20% Piperidine/DMF)

6. Mild Cleavage
(1% TFA in DCM)

Linear Dipeptide

7. Cyclization in Solution
(Neutralization/Reflux)

H-Ala-His(Trt)-OH

Target: Cyclo(-Ala-His)
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Caption: Step-wise SPPS workflow using 2-CTC resin to generate linear precursors for

controlled cyclization.

Step-by-Step Protocol
Resin Loading (The Anchor):

Swell 1.0 g of 2-CTC resin in dry DCM for 20 min.

Dissolve Fmoc-His(Trt)-OH (1.2 eq) in DCM (10 mL) with DIPEA (4 eq). Add to resin.

Agitate for 2 hours at room temperature.

Critical Step: Cap unreacted chlorides by adding MeOH (1 mL) and mixing for 15 min. This

prevents deletion sequences.

Peptide Assembly:

Wash: DMF (3x), DCM (3x).

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

Coupling: Dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add to

resin. Agitate for 45–60 min.

Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine.

Cleavage & Cyclization:

Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min). Filter into a flask containing

10% Pyridine in MeOH (to neutralize immediately). This yields the linear H-Ala-His(Trt)-OH

(or OMe if methanolysis occurs).

Cyclization: Evaporate solvents. Redissolve the crude linear dipeptide in 2-butanol/toluene

(1:4) or pure 2-butanol with 5% acetic acid. Reflux for 12–24 hours. The heat drives the

nucleophilic attack of the N-terminal amine onto the C-terminal carbonyl, releasing

water/methanol and forming the DKP ring.
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Side-Chain Deprotection: If Trt is still present, treat with 95% TFA/2.5% TIS/2.5% H2O for

1 hour, then precipitate in diethyl ether.

Method B: Microwave-Assisted Solution Phase
Synthesis
Rationale: Based on the protocols by Gondim et al. and Pérez-Picaso et al., this method

exploits the "cis" conformation preference of DKPs in aqueous media under microwave

irradiation. It is a "one-pot" deprotection and cyclization of Boc-protected dipeptide esters.[1][2]

[3]

Materials
Precursor: Boc-Ala-His-OMe (Commercial or synthesized via standard coupling).

Solvent: Deionized Water (or Phosphate Buffer pH 7.0).

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Mechanism & Workflow Diagram

Boc-Ala-His-OMe
(Linear)

Microwave
Irradiation

(160°C, 10-30 min)

Thermal
Boc Removal

Water as solvent Spontaneous
Cyclization

Intramolecular
Attack Cyclo(-Ala-His)

(Precipitate)
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Caption: One-pot microwave-assisted deprotection and cyclization in aqueous media.

Step-by-Step Protocol
Preparation:
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Suspend Boc-Ala-His-OMe (1.0 mmol) in 15 mL of deionized water in a microwave-

compatible sealed vessel.

Note: The precursor may not fully dissolve initially; this is acceptable.

Microwave Irradiation:

Program the reactor:

Temperature: 160°C (High pressure capability required).

Power: Dynamic (Max 200W).

Time: 15–30 minutes.

Stirring: High.[4]

Mechanism:[5][6] At high temperatures in neutral water, the Boc group becomes thermally

unstable, and the dielectric heating of water facilitates the nucleophilic attack of the amine

on the methyl ester.

Work-up:

Cool the vessel to room temperature.

Ideally, the DKP (Cyclo-Ala-His) will crystallize/precipitate upon cooling due to lower

solubility compared to the linear precursor.

Filter the solid. Wash with cold ether to remove any residual linear fragments.

If no precipitate forms, evaporate water and recrystallize from MeOH/Ether.

Quality Control & Characterization
Every batch must be validated. DKPs have distinct spectral signatures.
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Technique Parameter
Expected Observation for
Cyclo(-Ala-His)

1H NMR H-alpha Protons

Distinct shifts around 3.8–4.2

ppm. Look for the absence of

ester methyl peaks (if using

Method B).

1H NMR Amide Protons

Broad singlets, typically

downfield (8.0–8.5 ppm),

indicating H-bonding in the

DKP ring.

HPLC Retention Time

DKP is generally more

hydrophobic than the linear

dipeptide acid but more polar

than the protected ester.

Mass Spec m/z
[M+H]+ = 223.1 (Calculated

MW: 222.24 g/mol ).

Critical Check: Verify the absence of racemization. Use a Chiral HPLC column (e.g., Chiralpak

IA/IB) if biological testing is planned. The presence of Cyclo(D-Ala-L-His) will show as a distinct

peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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